25T7-NBOMeHydrochloride

Description

Genesis and Structural Classification of Phenethylamine (B48288) Compounds

Phenethylamines are a class of organic compounds based on the phenethylamine structure. wikipedia.orgwikipedia.org This core structure consists of a phenyl ring attached to an amino group through a two-carbon sidechain. wikipedia.org The versatility of this molecular backbone allows for a wide array of derivative compounds, formed by substituting one or more hydrogen atoms on the phenyl ring, sidechain, or amino group with various substituents. wikipedia.org This structural adaptability has led to the development of numerous substances with diverse pharmacological effects, including stimulants, entactogens, and hallucinogens. wikipedia.orgpublish.csiro.au

The 2C series of psychedelic phenethylamines is characterized by the presence of methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring. ncats.ionih.govncats.io The "2C" nomenclature itself is an acronym for the two carbon atoms that form the bridge between the benzene ring and the amino group. ncats.ioncats.io Many compounds in this family also feature a lipophilic substituent at the 4-position, which often results in increased potency and a longer duration of action. ncats.ioncats.io

Historical Development and Research Context of the NBOMe Class

The NBOMe class of compounds emerged from the systematic exploration of phenethylamine derivatives. While early studies on N-alkylation with simple groups like methyl or ethyl resulted in diminished activity, the discovery that N-benzyl substitution could dramatically enhance both binding affinity and functional activity was a significant breakthrough. nih.gov Specifically, the addition of an N-(2-methoxybenzyl) group to the 2C series of phenethylamines gave rise to the NBOMe series. researchgate.neteuropeanreview.org These compounds were initially synthesized for research purposes to investigate their potent agonistic activity at the 5-HT2A serotonin (B10506) receptor. researchgate.neteuropeanreview.org

The first scientific description of a compound in this class, 25I-NBOMe, appeared in the early 2000s, with more in-depth research following in subsequent years. wikipedia.orgresearchgate.net The NBOMe series gained notoriety after 2010 as they began to appear on the illicit drug market. researchgate.netnih.gov

Significance of N-Benzyl Substitution in Potency and Receptor Affinity within Phenethylamines

The addition of an N-benzyl group to the phenethylamine structure has profound effects on its pharmacological properties, most notably a significant increase in potency and affinity for the 5-HT2A receptor. nih.govnih.govacs.org This enhancement is particularly pronounced with the presence of an ortho-substituent on the benzyl (B1604629) ring, such as a methoxy group. acs.org Research has shown that N-benzyl substitution can increase binding affinity by several orders of magnitude compared to the parent 2C compounds. nih.gov For example, 25D-NBOMe exhibits a much higher affinity for 5-HT2A receptors (Ki = 0.22 nM) compared to its parent compound 2C-D (Ki = 23.9 nM). nih.gov This increased affinity is a defining characteristic of the NBOMe series and is central to their potent effects. acs.orgnih.gov While the N-benzyl group generally enhances affinity for both 5-HT2A and 5-HT2C receptors, the selectivity between these two receptor subtypes can vary depending on the specific substitutions on both the phenethylamine and the N-benzyl portions of the molecule. nih.govacs.orgplos.org

Positional Context of 25T7-NBOMe Hydrochloride within the NBOMe Series

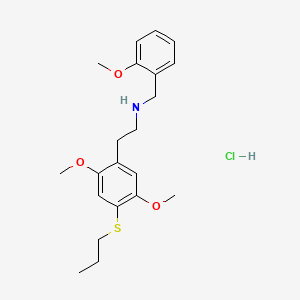

25T7-NBOMe Hydrochloride is a specific derivative within the broader NBOMe family. wikipedia.org Its chemical name is 2-(2,5-dimethoxy-4-(propylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine hydrochloride. nih.gov The "25T7" designation indicates its relationship to the parent 2C compound, 2C-T-7, which is 2,5-dimethoxy-4-propylthiophenethylamine. wikipedia.orgfda.gov The "NBOMe" signifies the N-(2-methoxybenzyl) substitution. wikipedia.org

Structurally, 25T7-NBOMe is one of several N-benzyl derivatives of the 2C-T subclass of phenethylamines, which includes compounds like 25T2-NBOMe and 25T4-NBOMe, differing in the alkylthio group at the 4-position of the phenyl ring. nih.govresearchgate.net Like other members of the NBOMe series, 25T7-NBOMe is an agonist at the 5-HT2A and 5-HT2C serotonin receptors. wikipedia.org Research has shown that both 2C-T-7 and its NBOMe counterpart, 25T7-NBOMe, can induce intracellular calcium imbalance, suggesting a disruption of calcium regulation. nih.govresearchgate.net The introduction of the N-benzyl group in 25T7-NBOMe, as with other NBOMes, generally leads to higher cytotoxicity compared to its 2C-T-7 precursor, a finding that correlates with the increased lipophilicity of the NBOMe compounds. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,5-dimethoxy-4-propylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S.ClH/c1-5-12-26-21-14-19(24-3)16(13-20(21)25-4)10-11-22-15-17-8-6-7-9-18(17)23-2;/h6-9,13-14,22H,5,10-12,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIBHQDTSDCBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342534 | |

| Record name | 2-(2,5-Dimethoxy-4-(propylthio)phenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-55-1 | |

| Record name | 2-(2,5-Dimethoxy-4-(propylthio)phenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 25t7 Nbome Hydrochloride

Chemical Synthesis Pathways for Precursor 2C-T-7 Analogues

The foundational precursor for 25T7-NBOMe is 2-(2,5-dimethoxy-4-(propylthio)phenyl)ethan-1-amine, commonly known as 2C-T-7. The synthesis of 2C-T-7 and its analogues is well-documented in scientific literature, notably in the work of Alexander Shulgin. nih.gov The general synthetic approach often starts with a substituted benzaldehyde (B42025). scienceopen.com

A common pathway involves the condensation of the corresponding benzaldehyde with nitromethane (B149229) or nitroethane. scienceopen.com The resulting nitrostyrene (B7858105) is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LAH), to yield the target phenethylamine (B48288). scienceopen.comresearchgate.net The "2C" designation refers to the two carbon atoms between the phenyl ring and the amino group. nih.gov The "T-7" in 2C-T-7 specifies the 4-position substituent on the phenyl ring, which is a propylthio group. nih.govwikipedia.org

N-Benzylation Strategies for 25T7-NBOMe Hydrochloride Synthesis

The transformation of 2C-T-7 to 25T7-NBOMe is achieved through N-benzylation, specifically with a 2-methoxybenzyl group. This structural modification has been shown to dramatically increase the binding affinity and functional activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor. nih.govsci-hub.seacs.org

The primary method for attaching the N-benzyl group is through reductive amination. ojp.gov This process involves reacting the precursor phenethylamine (2C-T-7) with 2-methoxybenzaldehyde. The initial reaction forms an intermediate imine, which is then reduced to the secondary amine, 25T7-NBOMe. Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this step. ojp.gov The resulting product is the free base form of 25T7-NBOMe. ojp.gov Research has shown that N-(2-methoxy)benzyl substitution significantly enhances the potency of phenethylamines. nih.gov

Derivatization Techniques and Salt Formation (e.g., Hydrochloride)

To improve stability and facilitate handling and analysis, the freebase of 25T7-NBOMe is typically converted into a salt. ontosight.ai The hydrochloride salt is a common choice for this class of compounds. ontosight.ai

The salt formation is achieved by treating the freebase, dissolved in an anhydrous solvent such as diethyl ether or dichloromethane, with hydrochloric acid (HCl). This protonates the amine group, leading to the precipitation of 25T7-NBOMe hydrochloride as a crystalline solid. The solid is then collected by filtration, washed with a solvent to remove impurities, and dried under a vacuum. In some cases, recrystallization from a solvent like ether is performed to further purify the salt. nih.gov

Analytical Characterization and Purity Assessment of Synthetic Products

A comprehensive suite of analytical techniques is employed to confirm the identity and assess the purity of the synthesized 25T7-NBOMe hydrochloride. These methods are crucial for ensuring the correct molecular structure has been obtained and that the product is free from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of NBOMe compounds. southernforensic.orgeuropeanreview.org It provides information on the retention time of the compound, which can be used for identification, and its mass spectrum, which reveals the molecular weight and fragmentation pattern of the molecule. southernforensic.org The mass spectra of 25T7-NBOMe and its positional isomers have been documented to aid in their differentiation. southernforensic.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, particularly for the analysis of these compounds in biological matrices. nih.govfda.gov.tw It offers high sensitivity and selectivity for detecting and quantifying NBOMe derivatives. nih.govfda.gov.tw

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. Both ¹H NMR and ¹³C NMR are used to elucidate the precise arrangement of atoms within the molecule. nih.govresearchgate.netresearchgate.net Specific chemical shifts and coupling constants in the NMR spectra are characteristic of the 25T7-NBOMe structure and can be used to distinguish it from its isomers. researchgate.netresearchgate.net For instance, the proton NMR spectrum of 25T7-NBOMe hydrochloride in deuterated methanol (B129727) shows characteristic signals for the aromatic protons, the methoxy (B1213986) groups, the propylthio chain, and the ethylamine (B1201723) backbone. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. southernforensic.orgresearchgate.net The FTIR spectrum of an NBOMe compound will show characteristic absorption bands, such as the C-O-C asymmetric vibrations around 1250 cm⁻¹. researchgate.net The spectra of the hydrochloride salts are also distinct. southernforensic.org

Purity Assessment is often performed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). scienceopen.comnih.gov These methods can separate the target compound from any impurities, and the purity is typically determined by the relative peak area. A purity of ≥98% is often the standard for analytical reference materials. caymanchem.com The use of flash chromatography has also been reported for the purification of related synthetic compounds. researchgate.net

| Analytical Technique | Purpose | Key Findings for 25T7-NBOMe and Related Compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and differentiation of isomers based on retention time and mass spectra. southernforensic.org | Provides characteristic fragmentation patterns for NBOMe compounds, allowing for their specific identification. southernforensic.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective detection and quantification, especially in complex matrices. nih.govfda.gov.tw | Enables the detection of NBOMe compounds at low concentrations (e.g., ng/mL levels in urine). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation (¹H and ¹³C). nih.govresearchgate.net | Allows for unambiguous identification and differentiation of positional isomers through analysis of chemical shifts and coupling constants. researchgate.netresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. southernforensic.orgresearchgate.net | Shows characteristic C-O-C stretching vibrations for the methoxy groups, aiding in the identification of the NBOMe class. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) | Purity assessment and separation from impurities. scienceopen.comnih.gov | Used to confirm the purity of the synthesized compound, often achieving ≥98%. caymanchem.com |

Molecular Pharmacology and Receptor Interaction Profiles

Serotonergic Receptor System Interactions

High-Affinity Agonism at 5-Hydroxytryptamine 2A (5-HT2A) Receptors

The addition of an N-(2-methoxybenzyl) group to phenethylamine (B48288) derivatives like 2C-T-7 markedly increases their affinity and activity at the serotonin (B10506) 5-HT2A receptor. caymanchem.com The NBOMe series of compounds, in general, are recognized as ultrapotent and highly efficacious agonists of the 5-HT2A and 5-HT2C serotonin receptors, exhibiting Ki values in the low nanomolar range. wikipedia.orgresearchgate.net This class of compounds demonstrates a selectivity for the 5-HT2A receptor that is over 1000-fold greater than for the 5-HT1A receptor. researchgate.net

Studies comparing NBOMe compounds to their 2C counterparts reveal that the N-benzyl substitution enhances affinity for 5-HT2A receptors. nih.gov For instance, 25I-NBOMe has a reported Ki of 0.044 nM for the human 5-HT2A receptor, which is approximately 16 times more potent than its parent compound, 2C-I. wikipedia.org While specific Ki values for 25T7-NBOMe at the 5-HT2A receptor are not as extensively documented in the provided results, the general trend within the NBOMe class suggests a high-affinity interaction. psilosybiini.inforesearchgate.net The psychedelic effects of these compounds are believed to be primarily mediated through their agonist activity at this receptor subtype. wikipedia.org

Interactions with 5-HT2B and 5-HT2C Receptor Subtypes

The NBOMe series of compounds, including 25T7-NBOMe, are known to act as agonists at 5-HT2C receptors. wikipedia.org In general, these compounds show high affinity for both 5-HT2A and 5-HT2C receptors. wikipedia.org The N-2-methoxybenzyl substitution present in NBOMe compounds increases the binding affinity for both 5-HT2A and 5-HT2C receptors when compared to their 2C analogs. psilosybiini.info

However, their interaction with the 5-HT2B receptor is markedly different. NBOMe compounds exhibit significantly lower affinity, potency, and efficacy at the 5-HT2B receptor compared to their activity at the 5-HT2A and 5-HT2C receptors. wikipedia.orgresearchgate.net While the N-2-methoxybenzyl substitution does increase the potency of 5-HT2B activation, it concurrently reduces the efficacy of receptor activation. nih.gov

Functional In Vitro Assays of 5-HT2 Receptor Activation

Functional in vitro assays have been employed to characterize the activity of NBOMe compounds at 5-HT2 receptors. These assays, such as β-arrestin2 and miniGαq recruitment assays, have confirmed that N-benzyl substitution generally leads to agonist analogues with higher potencies and efficacies compared to their 2C-X counterparts. nih.gov For 25T7-NBOMe, studies have shown that the introduction of the N-benzyl group resulted in very similar agonist potencies in both βarr2 and miniGαq assays when compared to 2C-T-7. nih.govacs.org However, this substitution led to an increased agonist efficacy in the βarr2 assay and a slight decrease in efficacy in the miniGαq assay. nih.govacs.org

NBOMe drugs are generally very potent 5-HT2A receptor agonists, with EC50 values typically ranging from 0.04 to 0.5 μM. psilosybiini.infonih.gov In studies involving calcium mobilization in cells transfected with human 5-HT2A receptors, NBOMe compounds have been shown to be full agonists. nih.gov It has also been noted that intracellular calcium imbalance was observed for 2C-T-7 and 25T7-NBOMe, suggesting a disruption in calcium regulation. nih.govdntb.gov.ua

Adrenergic Receptor (α1 and α2) Binding Profiles

The N-2-methoxybenzyl substitution in NBOMe compounds significantly increases their binding affinity for adrenergic α1 receptors. psilosybiini.info This results in high-affinity binding for several NBOMe drugs at this receptor, with Ki values typically ranging from 0.3 to 0.9 μM. psilosybiini.infonih.gov This interaction with α1 receptors may contribute to potential stimulant-like properties. psilosybiini.infonih.gov

In contrast, while most NBOMe compounds also potently bind to α2A receptors, the N-2-methoxybenzyl substitution does not significantly alter the binding affinity at this receptor subtype compared to the 2C analogs. psilosybiini.info

Dopaminergic Receptor (D1, D2, D3) Interactions

The interaction of NBOMe compounds with dopaminergic receptors is generally characterized by low affinity. psilosybiini.info While the N-2-methoxybenzyl substitution does increase binding affinity at D1, D2, and D3 receptors compared to their 2C counterparts, the resulting affinities are still low for most NBOMe drugs, with Ki values typically greater than 1 μM. psilosybiini.infonih.gov Unlike some other classes of psychedelics, NBOMe drugs are not efficacious at dopamine (B1211576) D1, D2, and D3 receptors. researchgate.net

Monoamine Transporter (NET, DAT, SERT) Binding and Inhibition

The N-2-methoxybenzyl substitution in NBOMe compounds leads to an increased binding affinity for monoamine transporters (NET, DAT, and SERT) compared to their 2C parent compounds. psilosybiini.info Generally, both 2C and NBOMe drugs exhibit a higher binding affinity for the serotonin transporter (SERT) than for the norepinephrine (B1679862) transporter (NET) or the dopamine transporter (DAT), with DAT consistently showing the lowest affinity. nih.gov

Exploration of Biased Agonism and Differential Signal Transduction Pathways (e.g., Gαq vs. β-arrestin2 Recruitment)

The serotonin 5-HT2A receptor, a G-protein-coupled receptor (GPCR), is the primary molecular target for psychedelic compounds. scienceopen.com Upon activation, it can initiate multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαq proteins, which activates phospholipase C (PLC) and leads to subsequent downstream events. nih.govuef.fi Additionally, the receptor can engage β-arrestin (βarr) proteins, which mediate receptor desensitization and can also trigger independent signaling cascades. uef.fi The concept of "biased agonism" describes the ability of a ligand to preferentially activate one of these pathways over another, a phenomenon hypothesized to underlie the different pharmacological effects of various 5-HT2A agonists. acs.orgnih.govresearchgate.net

Research into the N-benzylphenethylamine series has focused on elucidating how structural modifications influence this signaling bias. acs.org Studies directly comparing 25T7-NBOMe with its parent compound, 2C-T-7, have revealed a divergent pattern in signaling efficacy. scienceopen.comnih.gov In comparative assays monitoring the recruitment of miniGαq and β-arrestin2 (βarr2) to the 5-HT2A receptor, the introduction of the N-(2-methoxybenzyl) group to form 25T7-NBOMe from 2C-T-7 resulted in a distinct signaling profile. While the agonist potencies (EC50) of 2C-T-7 and 25T7-NBOMe were very similar in both the βarr2 and miniGαq recruitment assays, their efficacies (Emax) differed. The N-benzyl substitution in 25T7-NBOMe led to an increased efficacy in the β-arrestin2 recruitment assay but a slightly decreased efficacy in the miniGαq assay when compared to 2C-T-7. nih.gov This suggests a functional selectivity or bias for 25T7-NBOMe toward the β-arrestin2 pathway relative to its parent compound.

Further research has also pointed to the involvement of other signaling pathways. For instance, both 2C-T-7 and 25T7-NBOMe have been observed to cause intracellular calcium imbalance, indicating a disruption of cellular calcium regulation. nih.gov The development of agonists with specific biases is a key area of research, as studies with other NBOMe analogues have shown that compounds biased toward β-arrestin2 may lack the behavioral effects in mice that are considered a proxy for psychedelic potential in humans, suggesting Gq pathway efficacy is necessary for these effects. nih.gov

Comparative Receptor Profiling Across the NBOMe Class

The NBOMe class of compounds is characterized by the addition of an N-2-methoxybenzyl group to the molecular structure of the 2C series of phenethylamines. nih.gov This structural modification significantly alters the pharmacological profile, most notably by increasing the binding affinity for key serotonin receptors. nih.govresearchgate.net

Compared to their 2C parent drugs, NBOMe compounds consistently demonstrate a higher binding affinity for the 5-HT2A receptor, with Ki values often in the low nanomolar or sub-nanomolar range. nih.govnih.gov For example, 25C-NBOMe and 25I-NBOMe show a 35- and 32-fold higher affinity, respectively, for the 5-HT2A receptor than their 2C counterparts. nih.gov This N-benzyl substitution also generally increases affinity for the 5-HT2C receptor. nih.govnih.gov Conversely, the binding affinity for the 5-HT1A receptor is typically reduced for NBOMe drugs, which results in a significantly enhanced selectivity for 5-HT2A over 5-HT1A receptors. nih.govnih.govresearchgate.net

While binding affinity at the 5-HT2A receptor is markedly increased, functional studies have shown that the activation efficacy of NBOMe drugs can be reduced compared to the parent 2C compounds. nih.gov In functional assays measuring calcium mobilization, NBOMe drugs were found to be considerably less potent than their 2C analogs, even though they acted as full agonists at the 5-HT2A receptor. nih.govrti.org

Beyond the primary serotonin receptor targets, the NBOMe class exhibits interactions with other receptors. Many compounds in this family show significant affinity for adrenergic α1 receptors. nih.govresearchgate.net However, they generally display low affinity for dopamine D1, D2, and D3 receptors and monoamine transporters. nih.govresearchgate.netnih.gov This receptor binding profile, characterized by potent 5-HT2A agonism and high 5-HT2A/5-HT1A selectivity, is predictive of strong hallucinogenic effects. nih.gov

Structure Activity Relationship Sar Studies

Systematic Analysis of N-Benzyl Moiety on Receptor Affinity and Functional Activity

The addition of an N-benzyl group to the phenethylamine (B48288) scaffold was a significant discovery, as it was found to unexpectedly boost both affinity and agonist potency at the 5-HT₂A receptor. nih.gov Historically, it was believed that any substitution on the primary amine of phenethylamines would lead to a significant loss of activity. nih.gov However, the introduction of the N-benzyl moiety, and particularly the N-(2-methoxybenzyl) group found in 25T7-NBOMe, dramatically increases the affinity for the 5-HT₂A receptor. europeanreview.orgmdpi.comresearchgate.net This enhancement is more pronounced for phenethylamines that initially have modest 5-HT₂A receptor affinity. nih.gov

Further SAR studies on the N-benzyl portion have shown that substitutions on the benzyl (B1604629) ring itself are crucial. The presence of a hydrogen bond acceptor on the benzyl ring has the most significant positive impact on 5-HT₂A receptor affinity, with the following trend observed for the position of the substituent: ortho > meta > para. nih.gov This is exemplified by the high affinity of compounds with an ortho-methoxy or ortho-hydroxy group on the N-benzyl ring. nih.goveuropeanreview.org Small, fused heterocyclic rings introduced into the N-benzyl scaffold are also tolerated. nih.gov Conversely, replacing the N-benzyl moiety with a pyridine-derivative leads to a decrease in affinity, suggesting that an electron-rich aromatic system is favorable for binding. sci-hub.se

The introduction of the N-(2-methoxybenzyl) group, as seen in 25T7-NBOMe, not only increases affinity for the 5-HT₂A receptor but also enhances selectivity over the 5-HT₁A receptor. europeanreview.orgnih.gov While the N-benzyl substitution generally increases affinity for both 5-HT₂A and 5-HT₂C receptors, the specific substitutions on the benzyl ring can fine-tune this selectivity. sci-hub.senih.gov For instance, subtle changes in the substituents on the N-benzyl ring can have a profound effect on the affinity and selectivity of the ligands. sci-hub.se

Table 1: Effect of N-Benzyl Substitution on Receptor Affinity

| Compound | N-Substituent | 5-HT₂A Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 2C-H | -H | 130 | europeanreview.org |

| 2C-H with N-benzyl | -benzyl | 10 | europeanreview.org |

| 2C-H with N-(2-methoxy)benzyl | -2-methoxybenzyl | 0.68 | europeanreview.org |

| 2C-H with N-(2-hydroxy)benzyl | -2-hydroxybenzyl | 1.58 | europeanreview.org |

| 2C-I | -H | 0.70 | wikipedia.org |

Impact of 4-Position Substituents on Pharmacological Profiles

The substituent at the 4-position of the phenethylamine ring plays a critical role in modulating the pharmacological profile of NBOMe compounds. nih.gov This position is tolerant to a variety of substituents, with a preference for small, non-bulky lipophilic groups that are up to five to six carbons in length. nih.gov The nature of this substituent can significantly alter the agonist efficacy of the compound. nih.gov For instance, bulky or extended linear substituents at the 4-position can convert a partial agonist into a competitive antagonist at the 5-HT₂A receptor. nih.gov

In the case of 25T7-NBOMe, the 4-position is occupied by a propylthio group (-S-CH₂CH₂CH₃). caymanchem.com The presence of alkylthio groups at this position is a common feature in this class of compounds. europeanreview.org The potency of these compounds generally increases with the following sequence of 4-position substituents: ether, alkylthio, alkyl, or halogen. europeanreview.org

Studies comparing 2C-X compounds with their NBOMe counterparts have revealed important SAR insights. For example, the addition of the N-(2-methoxybenzyl) group to 2C-T-7 to form 25T7-NBOMe results in similar agonist potencies in both β-arrestin2 (βarr2) and miniGαq recruitment assays. nih.gov However, this modification leads to an increased agonist efficacy in the βarr2 assay and a slight decrease in efficacy in the miniGαq assay. nih.gov This highlights how the interplay between the N-benzyl moiety and the 4-position substituent can influence functional selectivity or "biased agonism".

Table 2: Pharmacological Data for 2C-T-7 and 25T7-NBOMe

| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Reference |

|---|---|---|---|---|

| 2C-T-7 | βarr2 Recruitment | ~10 | ~80 | nih.gov |

| 2C-T-7 | miniGαq Recruitment | ~10 | ~120 | nih.gov |

| 25T7-NBOMe | βarr2 Recruitment | ~10 | ~100 | nih.gov |

Ligand-Receptor Docking and Molecular Modeling Investigations

Molecular docking and modeling studies provide a theoretical framework for understanding the interactions between NBOMe compounds and the 5-HT₂A receptor at the molecular level. acs.orgresearchgate.netresearchgate.net These computational methods aim to predict the binding orientation (pose) and affinity of a ligand within the receptor's binding site. nih.govnih.gov

Docking studies suggest that NBOMe isomers can be accommodated in the same binding pocket as other potent 5-HT₂A receptor agonists. acs.org The N-benzyl moiety is thought to interact with a hydrophobic pocket within the receptor, contributing to the observed increase in affinity. researchgate.net Specifically, molecular modeling has been used to investigate the interactions of the methoxy (B1213986) groups on the N-benzyl ring with specific residues in the receptor. acs.org

For instance, molecular dynamics simulations have been employed to model the activation of the 5-HT₂A receptor by agonists. iiab.me These studies help to elucidate the conformational changes that occur upon ligand binding and lead to receptor activation. The use of tools like Prime MM-GBSA (Molecular Mechanics-Generalized-Born Surface Area) allows for the estimation of the relative binding affinities of different ligands, which can then be correlated with experimental data. acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches for NBOMe Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govacs.orgui.ac.id For NBOMe derivatives, QSAR models have been developed to predict their receptor binding affinities and functional activities based on various molecular descriptors. chemrj.org

These descriptors can include electronic properties (such as atomic net charges and dipole moments), steric properties, and hydrophobic properties (such as Log P). ui.ac.id For example, QSAR studies on related phenylalkylamines have shown that hydrophobicity and aromaticity are often conducive to inhibitory activity. nih.gov In the context of NBOMe compounds, QSAR analyses can help to rationalize the observed SAR trends and guide the design of new analogs with specific pharmacological profiles. chemrj.org

One study employed the Klopman-Peradejordi-Gómez method to analyze the relationship between the electronic structure and 5-HT₂C receptor binding affinity for a series of N-2-methoxybenzyl-phenethylamines. chemrj.org The resulting statistically significant equation suggested that further exploration of substituents on the ethylamine (B1201723) side chain is warranted. chemrj.org

Metabolic Pathways and Biotransformation Studies of 25t7 Nbome Hydrochloride

The biotransformation of N-benzylphenethylamine (NBOMe) compounds is a critical area of study for understanding their pharmacokinetic profiles. Research into the metabolic fate of these substances, including 25T7-NBOMe, primarily involves in vitro models to elucidate the chemical modifications they undergo within the body. These investigations have identified key enzymatic processes and metabolic products.

Preclinical Pharmacological and Neurobiological Investigations

In Vitro Cellular Neurotoxicity Mechanisms

In vitro studies have been crucial in elucidating the cellular and molecular mechanisms underlying the neurotoxicity of 25T7-NBOMe. These investigations have utilized various neuronal cell models to assess the compound's impact on cell viability and key neuronal functions.

Assessment in Differentiated Neuronal Cell Lines (e.g., SH-SY5Y Cells)

Research employing differentiated human neuroblastoma SH-SY5Y cells has demonstrated that 25T7-NBOMe exhibits concentration-dependent cytotoxicity. researchgate.netnih.govscispace.commdpi.com Following a 24-hour exposure, the compound induced a significant decrease in cell viability. scispace.commdpi.com These cytotoxic effects were observed alongside its N-benzyl counterpart, 25T4-NBOMe, and were found to be more potent than their corresponding 2C-T-X parent compounds. researchgate.netnih.govscispace.com The higher cytotoxicity of the NBOMe series, including 25T7-NBOMe, has been correlated with the compound's greater lipophilicity. researchgate.netnih.govscispace.com

The cytotoxicity of 25T7-NBOMe in differentiated SH-SY5Y cells was quantified using methods such as the neutral red (NR) uptake and MTT reduction assays. researchgate.netscispace.com The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, were determined from concentration-response curves. researchgate.net

Cytotoxicity of 25T7-NBOMe in Differentiated SH-SY5Y Cells

| Assay | EC50 (µM) with 95% Confidence Interval | Exposure Time |

|---|---|---|

| NR Uptake | Data not specifically isolated for 25T7-NBOMe in the provided search results, but cytotoxic effects were confirmed. | 24 hours |

| MTT Reduction | Data not specifically isolated for 25T7-NBOMe in the provided search results, but cytotoxic effects were confirmed. | 24 hours |

Evaluation in Primary Cortical Cultures

To validate the findings from cell lines in a more physiologically relevant model, the neurotoxicity of 25T7-NBOMe was also assessed in primary rat cortical cultures. researchgate.netnih.govscispace.com Similar to the results in SH-SY5Y cells, 25T7-NBOMe demonstrated concentration-dependent cytotoxicity in these primary neurons. researchgate.netnih.govscispace.com The NBOMe compounds, as a group, showed higher cytotoxicity compared to their 2C counterparts in this model as well. researchgate.netnih.govscispace.com The evaluation in primary cortical cultures was conducted using the NR uptake assay following a 24-hour incubation period with the compound. scispace.com

Cytotoxicity of 25T7-NBOMe in Primary Rat Cortical Cultures

| Assay | EC50 (µM) with 95% Confidence Interval | Exposure Time |

|---|---|---|

| NR Uptake | Data not specifically isolated for 25T7-NBOMe in the provided search results, but cytotoxic effects were confirmed. | 24 hours |

Effects on Mitochondrial Function and Cellular Energetics (e.g., ATP Levels, Membrane Potential)

The cytotoxic effects of 25T7-NBOMe have been linked to significant mitochondrial dysfunction. researchgate.netnih.govscispace.comnih.gov In differentiated SH-SY5Y cells, exposure to the compound led to mitochondrial membrane depolarization and a reduction in intracellular ATP levels. researchgate.netnih.govscispace.comnih.gov These findings suggest that the neurotoxicity of 25T7-NBOMe is, at least in part, mediated by the disruption of cellular energy production and mitochondrial integrity. researchgate.netnih.govscispace.com

Effects of 25T7-NBOMe on Mitochondrial Function in Differentiated SH-SY5Y Cells

| Parameter | Observed Effect |

|---|---|

| Mitochondrial Membrane Potential | Depolarization |

| Intracellular ATP Levels | Decreased |

Impact on Endogenous Antioxidant Systems (e.g., Glutathione)

Investigations into the role of oxidative stress in 25T7-NBOMe-induced neurotoxicity have shown a significant impact on the endogenous antioxidant system. researchgate.netnih.govscispace.com While reactive oxygen species levels were reported to be unchanged, a notable reduction in the intracellular total glutathione (B108866) (GSH) content was observed in differentiated SH-SY5Y cells treated with 25T7-NBOMe. researchgate.netnih.govscispace.com Glutathione is a critical antioxidant, and its depletion can render cells more vulnerable to damage, indicating that impairment of the cellular antioxidant defense system is a component of 25T7-NBOMe's neurotoxic profile. fda.gov.tw

In Vivo Animal Models for Mechanistic Behavioral Research

As of the latest available literature, no specific in vivo mechanistic behavioral research studies have been published for the compound 25T7-NBOMe Hydrochloride. However, the behavioral effects of structurally related NBOMe compounds have been investigated in rodent models, providing a framework for potential future research on 25T7-NBOMe.

Commonly used animal models for assessing the behavioral effects of psychedelic phenethylamines include:

Head-Twitch Response (HTR) in mice and rats: This is a rapid, rotational head movement that is considered a behavioral proxy for hallucinogenic effects in humans. nih.govd-nb.infoeuropeanreview.org The HTR is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors. nih.govd-nb.info Studies with other NBOMe compounds, such as 25I-NBOMe, have demonstrated the induction of the HTR, indicating their interaction with this receptor system in vivo. d-nb.infoeuropeanreview.org

Conditioned Place Preference (CPP): This paradigm is used to evaluate the rewarding or aversive properties of a compound. nih.govgrafiati.comnih.govfrontiersin.orgbiorxiv.org Animals are conditioned to associate a specific environment with the effects of the drug, and the time spent in that environment in a drug-free state is measured. frontiersin.orgbiorxiv.org This model has been used to investigate the abuse potential of other NBOMe compounds like 25N-NBOMe and 25H-NBOMe. grafiati.comnih.gov

Drug Discrimination Studies: In this model, animals are trained to distinguish between the effects of a specific drug and a vehicle. nih.gov This allows for the characterization of the subjective effects of a novel compound by testing whether it substitutes for a known drug. This method is often used to assess the abuse liability of substances. nih.gov

While these models have been applied to other NBOMe derivatives, dedicated in vivo studies are required to characterize the specific mechanistic behavioral profile of 25T7-NBOMe.

Studies on Serotonergic-Mediated Behavioral Responses (e.g., Head-Twitch Response in Rodents)

The head-twitch response (HTR) in rodents is a widely utilized behavioral model to assess the potential hallucinogenic activity of substances in humans. nih.gov This response is primarily mediated by the activation of serotonin 5-HT2A receptors. nih.gov Psychedelic drugs, including many phenethylamines, reliably induce the HTR, and this effect can be blocked by 5-HT2A antagonists. nih.gov

Compounds belonging to the NBOMe series are generally known to induce the head-twitch response in rodents, consistent with their potent agonist activity at the 5-HT2A receptor. wikipedia.org For example, specific analogues such as 25I-NBOMe and 25O-NBOMe have been shown to robustly induce HTR in mice in a dose-dependent manner. d-nb.infoeuropa.euwikipedia.org The parent compound of 25T7-NBOMe, known as 2C-T-7, also induces the head-twitch response in mice. nih.gov

While the potent 5-HT2A receptor agonism of 25T7-NBOMe strongly suggests it would elicit a head-twitch response, specific preclinical studies formally documenting the HTR-inducing capability of 25T7-NBOMe hydrochloride were not identified in the reviewed literature.

Investigations into Sensorimotor Gating (e.g., Prepulse Inhibition)

Sensorimotor gating is a neurological process that filters out redundant or unnecessary stimuli. It is often studied in preclinical models using the prepulse inhibition (PPI) of the acoustic startle response. A deficit in PPI, where a weaker sensory stimulus (prepulse) fails to inhibit the startle response to a subsequent strong stimulus, can indicate disruptions in sensorimotor gating.

Several compounds in the NBOMe class have been demonstrated to affect sensorimotor gating. For instance, studies have shown that 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe can significantly disrupt or inhibit PPI in rodents. nih.govnih.gov This effect is consistent with the activity of other hallucinogenic compounds and points to an interference with the brain's ability to process sensory information. nih.gov

However, direct experimental data from studies specifically investigating the effects of 25T7-NBOMe hydrochloride on prepulse inhibition or other measures of sensorimotor gating are not available in the reviewed scientific literature.

Analysis of Spontaneous Locomotor Activity

The assessment of spontaneous locomotor activity in preclinical models helps to characterize the stimulant, depressant, or biphasic effects of a compound on the central nervous system. Research into the NBOMe class has revealed varied effects on locomotion. wikipedia.org For example, 25H-NBOMe has been shown to significantly increase locomotor activity in mice at a dose of 0.1 mg/kg, with activity decreasing at higher doses, demonstrating a characteristic bell-shaped dose-response curve. nih.gov In contrast, some studies on other analogues like 25N-NBOMe reported a reduction in locomotion only at high doses. nih.gov Generally, NBOMe compounds can produce hyperlocomotion at low doses and hypolocomotion at high doses. wikipedia.org

Specific studies analyzing the effect of 25T7-NBOMe hydrochloride on the spontaneous locomotor activity of rodents have not been identified in the surveyed literature.

Neurochemical Profiling in Preclinical Models

The primary mechanism of action for the NBOMe class of compounds is their interaction with serotonin receptors. wikipedia.org The addition of an N-2-methoxybenzyl group to the 2C phenethylamine (B48288) structure significantly enhances binding affinity and potency at key receptors. nih.gov

A 2015 study systematically characterized the receptor binding profile of 25T7-NBOMe in comparison to its parent compound, 2C-T-7. psilosybiini.info The results demonstrate that the N-2-methoxybenzyl substitution markedly increases binding affinity for the serotonin 5-HT2A and 5-HT2C receptors, as well as the adrenergic α1A receptor. psilosybiini.info Conversely, this substitution leads to a decrease in binding affinity for the 5-HT1A receptor and the rat trace amine-associated receptor 1 (TAAR1). psilosybiini.info All tested 2C and NBOMe compounds, including 25T7-NBOMe, demonstrated high-affinity binding to rat TAAR1. psilosybiini.info The study also noted that among all the compounds tested, 25T7-NBOMe was the only one to exhibit cytotoxicity in the assay cells after a 4-hour incubation at a concentration of 100 µM. psilosybiini.info

Receptor and Transporter Binding Affinities (Ki, nM) This interactive table compares the binding affinities of 25T7-NBOMe and its parent compound, 2C-T-7, at various human receptors and transporters. A lower Ki value indicates a higher binding affinity. Data sourced from Rickli et al. (2015). psilosybiini.info

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | α1A | α2A | TAAR1 (rat) | DAT | NET | SERT |

|---|---|---|---|---|---|---|---|---|---|---|

| 2C-T-7 | 1,300 | 18 | 200 | 25 | 2,700 | 660 | 110 | >10,000 | >10,000 | >10,000 |

| 25T7-NBOMe | 3,100 | 0.16 | 310 | 1.1 | 480 | 790 | 2,200 | >10,000 | 9,900 | 4,200 |

Further research has explored the concept of biased agonism at the 5-HT2A receptor, investigating how a ligand can preferentially activate certain downstream signaling pathways (e.g., G-protein pathway vs. β-arrestin pathway). A 2023 study assessed the ability of 25T7-NBOMe to recruit miniGαq (representing G-protein signaling) versus β-arrestin2. acs.org The results showed that the agonist potencies for 25T7-NBOMe were quite similar for both pathways. acs.org When compared to its parent compound 2C-T-7, the N-benzyl substitution in 25T7-NBOMe led to an increase in efficacy for β-arrestin2 recruitment and a slight decrease in efficacy for miniGαq recruitment. acs.org Another study noted that 25T7-NBOMe acts as a partial agonist at human 5-HT2A and 5-HT2B receptors and has been associated with intracellular calcium imbalance. nih.govresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic methods are fundamental in the analysis of 25T7-NBOMe hydrochloride, providing the necessary separation from complex matrix components and enabling precise quantification. The choice of technique is often dictated by the sample matrix, required sensitivity, and the specific analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification of NBOMe compounds. researchgate.net For analysis, 25T7-NBOMe hydrochloride would typically be derivatized to increase its volatility and thermal stability, a common requirement for phenethylamines to improve their chromatographic behavior.

In a typical GC-MS analysis of NBOMe compounds, a capillary column such as a 5% phenylmethylpolysiloxane is used. The injector temperature is generally set around 250°C with a programmed column temperature gradient that might start at approximately 75°C and ramp up to 280°C to ensure the elution of these high-boiling point analytes. semanticscholar.org The mass spectrometer, operating in electron ionization (EI) mode, would then detect the fragmented ions. While specific mass spectra for 25T7-NBOMe are not widely published, the fragmentation pattern would be expected to show a characteristic base peak at m/z 121, corresponding to the 2-methoxybenzyl fragment, which is a hallmark of the NBOMe series. wvu.edu Other significant ions would arise from the cleavage of the phenethylamine (B48288) backbone.

Illustrative GC-MS Parameters for NBOMe Analysis

| Parameter | Typical Value |

|---|---|

| Column | 5% Phenylmethylpolysiloxane (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250°C |

| Oven Program | Initial 75°C, ramp to 280°C at 25°C/min, hold for 20 min |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| Key Mass Fragments (Expected) | m/z 121 (base peak) |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for the analysis of NBOMe compounds in biological matrices due to their high sensitivity and specificity, often eliminating the need for derivatization. europeanreview.orgfrontierspartnerships.org These techniques are particularly well-suited for the trace analysis of 25T7-NBOMe hydrochloride in samples such as blood and urine.

A reversed-phase C18 column is typically employed for the chromatographic separation. The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). This allows for the efficient elution of the analyte.

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. frontierspartnerships.org This involves selecting a precursor ion for 25T7-NBOMe in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. While the exact transitions for 25T7-NBOMe hydrochloride would need to be determined experimentally, they would be based on the protonated molecule [M+H]⁺. For instance, in the analysis of the related 25I-NBOMe, the transition of m/z 428 > 121 is a key identifier. nih.gov

Table of LC-MS/MS Parameters for NBOMe Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Expected for 25T7-NBOMe) | Protonated molecule [M+H]⁺ |

| Product Ion (Expected) | m/z 121 |

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) offers high-resolution mass accuracy, which is invaluable for the identification of novel psychoactive substances like 25T7-NBOMe hydrochloride. This technique allows for the determination of the elemental composition of the analyte and its metabolites. The rapid separation capabilities of UPLC are combined with the high mass accuracy of a TOF detector. europeanreview.org This is particularly useful in screening applications where a large number of compounds may be present and for identifying unknown metabolites.

The development and validation of analytical methods for 25T7-NBOMe hydrochloride are critical to ensure the reliability of research findings. Validation would follow established guidelines, assessing parameters such as:

Selectivity and Specificity: The ability of the method to differentiate the analyte from other substances in the sample.

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For similar NBOMe compounds, LOQs in the low picogram per milliliter range have been achieved. nih.gov

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

Recovery: The efficiency of the extraction process.

Matrix Effects: The influence of co-eluting substances from the sample matrix on the ionization of the analyte. nih.gov

A thesis on new psychoactive substances mentioned the acquisition of a 25T7-NBOMe hydrochloride reference standard for the development of screening methods, underscoring the importance of validated procedures in forensic and analytical chemistry. uts.edu.au

Effective sample preparation is crucial for the analysis of 25T7-NBOMe hydrochloride, especially from complex biological matrices like blood and urine. Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of NBOMe compounds from such samples. europeanreview.org The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. The choice of sorbent and solvents is critical for achieving good recovery. For NBOMe compounds, polymeric or silica-based reversed-phase sorbents are often effective. nih.govnih.gov

Matrix effects can significantly impact the accuracy of LC-MS based methods by causing ion suppression or enhancement. nih.gov This can be mitigated by using an isotopically labeled internal standard, thorough sample cleanup, and optimizing chromatographic conditions to separate the analyte from matrix components. The type of blood collection tube used can also be a source of matrix effects, with some studies showing that serum separator gels can sequester NBOMe compounds, leading to lower measured concentrations. nih.gov

Spectroscopic Characterization Methods (e.g., ATR-FTIR)

Spectroscopic methods provide valuable structural information for the identification of 25T7-NBOMe hydrochloride. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique that can be used for the preliminary identification of the compound, particularly in seized powders or on blotter paper. europeanreview.orgnih.gov

Immunoanalytical Techniques for NBOMe Compound Detection

Immunoanalytical techniques, which rely on the specific binding between an antibody and an antigen, are common screening tools in forensic toxicology. However, their application to novel psychoactive substances (NPS) like the NBOMe sub-family presents significant challenges due to the rapid emergence of new analogues and structural similarities between different compound series.

Development of Selective Antibodies and Assays for NBOMe Sub-Family

The development of selective antibodies for the NBOMe sub-family is a complex undertaking, and as of now, there is limited information in peer-reviewed literature detailing the creation of specific immunoassays for this group of compounds. The general process for developing such an assay involves several key stages. inbio.combiotem-antibody.com First, an immunogen is synthesized by conjugating a derivative of the target molecule (a hapten) to a larger carrier protein. This complex is then used to immunize an animal, typically a mouse or rabbit, to elicit an immune response. mdpi.com

Following immunization, antibody-producing B-cells are harvested. For monoclonal antibodies, these cells are fused with immortal myeloma cells to create hybridomas, which can produce a continuous supply of a single, highly specific antibody. nih.govnih.gov These antibodies are then screened for high affinity and specificity to the target NBOMe compound. nih.gov Once a suitable antibody is identified, it is used to develop an immunoassay, commonly in an Enzyme-Linked Immunosorbent Assay (ELISA) or lateral flow format. biotem-antibody.comnovateinbio.com

Despite the established methodology, creating assays for the NBOMe family is challenging. The existence of numerous positional isomers and analogues requires antibodies with very high specificity to distinguish between closely related structures and avoid false positives. ojp.govresearchgate.net The resources required for the development, validation, and commercialization of new immunoassays for each emerging NPS sub-family often lag behind the pace at which these new substances appear on the illicit market.

Cross-Reactivity Assessment with Analogues and Derivatives

A significant issue in forensic drug screening is the cross-reactivity of NBOMe compounds with existing immunoassays designed to detect other classes of drugs. spectra-analysis.com Due to structural similarities, NBOMe compounds have the potential to bind to antibodies intended for amphetamines or phencyclidine (PCP), which can lead to a presumptive false-positive result during initial screening. spectra-analysis.com This necessitates more specific and costly confirmation analysis using methods like mass spectrometry.

Studies have examined the cross-reactivity of various designer drugs, including NBOMes, with commercially available immunoassay kits. The findings often show variable and unpredictable cross-reactivity depending on the specific NBOMe analogue and the particular assay being used. This variability underscores the limitations of using non-specific immunoassays for the detection of NPS and highlights the need for either specific assays or the direct use of more definitive analytical techniques in forensic casework.

| NBOMe Compound | Immunoassay Target | Observed Cross-Reactivity | Significance in Forensic Screening |

|---|---|---|---|

| 25I-NBOMe | Amphetamine | Limited or no significant cross-reactivity reported in some studies. | Potential for false negatives if amphetamine screen is used for detection. |

| 25C-NBOMe | Amphetamine | Variable; generally low or insignificant. | Unreliable for presumptive screening. |

| Various NBOMes | Phencyclidine (PCP) | Some studies have noted unexpected positive results on PCP immunoassays. spectra-analysis.com | Can lead to misidentification of the substance class in initial screens. |

Development and Certification of Reference Materials for 25T7-NBOMe Hydrochloride

The accuracy and reliability of analytical testing in forensic science are fundamentally dependent on the use of high-purity, well-characterized reference materials. Certified Reference Materials (CRMs) serve as a benchmark for calibration and validation, ensuring that laboratory results are metrologically traceable and legally defensible. nist.govenfsi.eu

The development of a CRM for a compound like 25T7-NBOMe Hydrochloride begins with its chemical synthesis. The synthesis of 25T7-NBOMe, a substituted phenethylamine, involves multi-step organic chemistry processes. nih.gov Following synthesis, the compound undergoes extensive purification to remove impurities, starting materials, and by-products.

Once purified, the material must be rigorously characterized to confirm its identity and determine its purity. This is achieved through a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Chromatographic Techniques (e.g., HPLC, GC): To assess purity by separating the main component from any residual impurities.

For certification, a competent reference material producer, often accredited under standards like ISO 17034, conducts these characterization studies using validated methods. sigmaaldrich.com The process culminates in the issuance of a certificate that states the material's identity, purity (as a value with an associated measurement uncertainty), and provides a statement of metrological traceability. nist.gov Forensic laboratories are required to use such reference materials for calibrating instruments, validating analytical methods, and preparing quality control samples. enfsi.euforensicresources.org While commercial suppliers provide reference standards of 25T7-NBOMe Hydrochloride for forensic use, the full certification documentation underpins their suitability for quantitative analysis.

Applications in Forensic Science and Controlled Substance Analysis

Advanced analytical methods are essential for the detection, identification, and quantification of 25T7-NBOMe and its analogues in forensic casework, which may involve the analysis of seized drug products or biological specimens from intoxication or postmortem investigations.

Given the high potency of NBOMe compounds, they are often distributed on blotter paper, similar to LSD. nih.gov Forensic analysis of these blotter papers involves extraction of the drug followed by analysis using highly sensitive techniques. Gas Chromatography-Infrared Spectroscopy (GC-IR) has been shown to be effective in differentiating between challenging structural isomers, such as 25T7-NBOMe (n-propylthio) and its 25T4-NBOMe (isopropylthio) isomer, based on subtle differences in their solid-phase infrared spectra. spectra-analysis.com

For biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which is necessary to detect the very low concentrations typically present in blood and urine. frontierspartnerships.org Numerous forensic case reports have documented the concentrations of various NBOMe compounds in clinical and postmortem samples. These findings are critical for toxicologists in interpreting the role of the drug in cases of severe intoxication or death. nih.govresearchgate.netscispace.comnih.gov The analysis can be complicated by the presence of multiple NBOMe derivatives or other impurities on a single blotter paper, requiring methods capable of resolving and identifying each component. nih.gov

| Compound | Biological Matrix | Concentration Reported | Case Context | Reference |

|---|---|---|---|---|

| 25I-NBOMe | Blood | 0.24 ng/mL | Severe clinical toxicity | frontierspartnerships.org |

| 25I-NBOMe | Postmortem Heart Blood | 19.8 ng/mL | Fatality | scispace.com |

| 25B-NBOMe | Postmortem Heart Blood | 1.59 ng/mL | Fatality | scispace.com |

| 25B-NBOMe | Serum | 0.18 ng/mL | Severe intoxication | scispace.com |

| 25I-NBOMe | Urine | 7.5 ng/mL | Emergency department admission | scispace.com |

Q & A

Basic Research Questions

Q. What are the structural characteristics and synthesis protocols for 25T7-NBOMe Hydrochloride?

- Answer : The compound 25T7-NBOMe Hydrochloride (C₂₁H₂₉NO₃S·HCl) is a phenethylamine derivative with a molecular weight of 416.74 g/mol . Its synthesis involves N-benzylation of 2C-T-7 precursors, followed by hydrochlorination. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Hansen et al. (2014) provide a foundational protocol for analogous NBOMe compounds, emphasizing column chromatography for purification and NMR/LC-MS for structural validation .

Q. Which analytical techniques are validated for quantifying 25T7-NBOMe Hydrochloride in research samples?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification, using certified reference materials (CRMs) such as 1.0 mg/mL methanolic solutions . Calibration curves should be prepared in triplicate with internal standards (e.g., deuterated analogs) to minimize matrix effects. Purity thresholds (>98%) must be confirmed via COA (Certificate of Analysis) and cross-validated with FTIR for functional group identification .

Advanced Research Questions

Q. How can researchers optimize experimental design for studying 25T7-NBOMe Hydrochloride's receptor-binding affinity?

- Answer : Use a radioligand displacement assay (e.g., 5-HT₂A receptor binding) with controlled variables:

- Positive controls : Ketanserin or LSD for baseline receptor activity.

- Negative controls : Vehicle-only samples to account for solvent interference.

- Replicates : Minimum n=6 per concentration to ensure statistical power (α=0.05).

- Data normalization : Express results as % inhibition relative to controls.

- Reference IB guidelines for rigor in experimental design and documentation .

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting EC₅₀ values across studies)?

- Answer : Conduct a meta-analysis to identify sources of variability:

- Assay heterogeneity : Compare methodologies (e.g., cell lines, incubation times).

- Sample purity : Re-analyze batches via COA and SDS-PAGE to rule out degradation.

- Statistical reconciliation : Apply Bland-Altman plots or Cohen’s d to quantify effect size discrepancies .

- Replicate experiments under standardized conditions to isolate causative factors.

Q. What safety protocols are critical for handling 25T7-NBOMe Hydrochloride in laboratory settings?

- Answer : Despite its low HMIS hazard rating (Health=0, Fire=0, Reactivity=0), adhere to:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for powder weighing and solution preparation.

- Waste disposal : Collect residues in sealed containers for incineration.

- Consult SDS documentation for emergency procedures (e.g., eye rinsing with water for 15 minutes) .

Q. How can computational models supplement experimental data for 25T7-NBOMe Hydrochloride's pharmacokinetics?

- Answer : Integrate molecular docking (e.g., AutoDock Vina) to predict binding modes at 5-HT₂A receptors. Validate predictions with:

- In vitro data : Compare docking scores (ΔG) with IC₅₀ values from radioligand assays.

- ADME properties : Use QSAR models to estimate logP, bioavailability, and blood-brain barrier permeability.

- Cross-reference results with PubChem or ChEMBL databases for consistency .

Q. What strategies ensure reproducibility in synthesizing and characterizing 25T7-NBOMe Hydrochloride?

- Answer : Document all parameters in line with ACS guidelines:

- Synthesis : Precise stoichiometry, reaction time, and purification steps.

- Characterization : Full spectral data (¹H/¹³C NMR, HRMS) and chromatograms (HPLC retention times).

- Batch variability : Report lot-specific COAs and storage conditions (−20°C, desiccated) .

- Share protocols via open-access repositories (e.g., protocols.io ) for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.